molecular formula C17H15N5O6S B6567696 methyl 2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetate CAS No. 847190-73-2

methyl 2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetate

Cat. No.: B6567696
CAS No.: 847190-73-2
M. Wt: 417.4 g/mol
InChI Key: INYBAUBEMRQTRT-UHFFFAOYSA-N
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Description

Methyl 2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetate is a useful research compound. Its molecular formula is C17H15N5O6S and its molecular weight is 417.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.07430439 g/mol and the complexity rating of the compound is 680. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core structure with various substituents that contribute to its biological activity. The presence of a nitrophenyl group and a sulfanyl moiety are particularly notable as they may enhance the compound's interaction with biological targets.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds related to this compound have shown significant antibacterial effects against various strains of bacteria including Escherichia coli and Staphylococcus aureus . For instance, derivatives of pyrimidine have been reported to possess substantial antibacterial properties due to their ability to inhibit bacterial growth.
  • Antiviral Activity : Similar pyrimidine derivatives have also been explored for antiviral applications. Studies suggest that modifications in the structure can lead to enhanced efficacy against viral pathogens .
  • Antitumor Potential : The compound's structural features may suggest potential antitumor activity. Pyrimidine derivatives have been documented in literature as promising candidates for cancer treatment due to their ability to interfere with nucleic acid synthesis in rapidly dividing cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

  • Formation of Pyrimidine Core : Initial steps often involve the formation of the pyrimidine ring through condensation reactions involving thiouracil derivatives.
  • Substitution Reactions : The introduction of the nitrophenyl group and sulfanyl moiety can be achieved through electrophilic aromatic substitution or nucleophilic attack on activated aromatic systems.
  • Final Esterification : The final step usually involves esterification to form the methyl ester derivative.

Case Studies and Research Findings

Several studies have reported on the biological effects of related compounds:

  • A study evaluating various 2-thiopyrimidine derivatives found significant antibacterial activity against resistant strains . This suggests that similar structural motifs in this compound could yield comparable results.
  • Another investigation into the antiviral properties of pyrimidines revealed that specific substitutions could enhance activity against viral replication mechanisms . This indicates a potential pathway for further exploration of this compound.

Summary Table of Biological Activities

Biological ActivityRelated CompoundsObserved Effects
Antibacterial2-thiopyrimidinesSignificant inhibition against E. coli and S. aureus
AntiviralPyrimidine derivativesEnhanced activity against viral pathogens
AntitumorPoly-substituted pyrimidinesInterference with nucleic acid synthesis

Properties

IUPAC Name

methyl 2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O6S/c1-20-14-12(16(24)21(2)17(20)25)15(29-8-11(23)28-3)19-13(18-14)9-4-6-10(7-5-9)22(26)27/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYBAUBEMRQTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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